3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid
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Overview
Description
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid is an organic compound that features a trifluoromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Trifluoromethylated Intermediate: The trifluoromethyl group is introduced through radical trifluoromethylation, often using reagents like trifluoromethyl iodide and a radical initiator.
Coupling Reaction: The protected amino group and the trifluoromethylated intermediate are coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the radical trifluoromethylation step and automated systems for the protection and coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-[3-(Trifluoromethyl)phenyl]butyric Acid: Lacks the Boc-protected amino group, affecting its reactivity and applications.
Uniqueness
3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid is unique due to the combination of the trifluoromethyl group and the Boc-protected amino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20F3NO4 |
---|---|
Molecular Weight |
347.33 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-5-4-6-11(7-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
ATUJVGXTABSYTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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